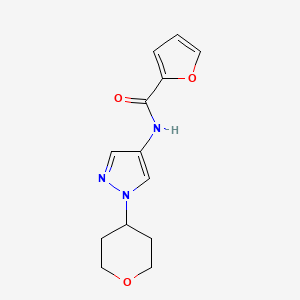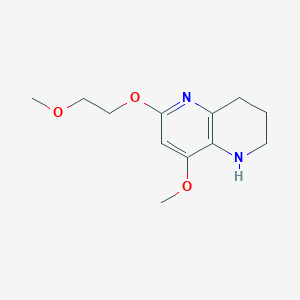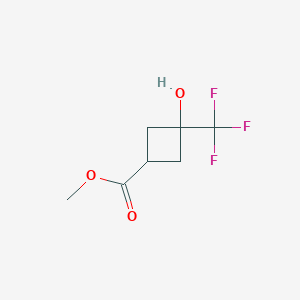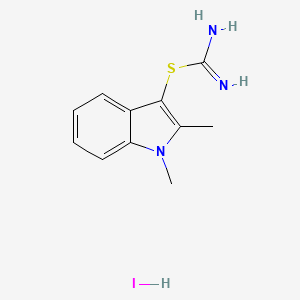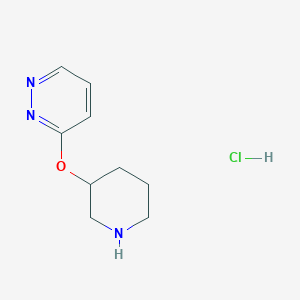
2-(Azetidin-3-yloxy)quinoxaline hydrochloride
Descripción general
Descripción
2-(Azetidin-3-yloxy)quinoxaline hydrochloride is a useful research compound. Its molecular formula is C11H12ClN3O and its molecular weight is 237.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Synthesis and Antimicrobial Activity : A study by Nayak, Shrivastava, and Singhai (2016) synthesized azetidin-2-one fused 2-chloro-3-formyl quinolines derivatives and evaluated their antibacterial and antifungal activity. They found these derivatives to be effective in inhibiting the growth of organisms like Staphylococcus aureus and Escherichia coli (Nayak, Shrivastava, & Singhai, 2016).
Anti-Inflammatory and Analgesic Properties : Gupta and Mishra (2016) explored novel quinoline derivatives bearing azetidinones scaffolds for their anti-inflammatory and analgesic activities. Their results indicated significant activity compared to control groups (Gupta & Mishra, 2016).
Antitubercular Activity : Puratchikody et al. (2011) synthesized new quinoxalines bearing azetidinone and thiazolidinone groups and tested their activity against Mycobacterium tuberculosis. Some derivatives showed in vitro activity comparable to isoniazid, a standard antitubercular drug (Puratchikody et al., 2011).
Chemical Synthesis and Applications
Precursors of Pincer Ligands : Casarrubios et al. (2015) reported the degradation of 2-azetidinones to afford CC'N-pincer ligands. Their study opens avenues for applications in inorganic chemistry, particularly in the preparation of metal complexes (Casarrubios et al., 2015).
Antibacterial Quinolone Agents : Fujita et al. (1998) designed 2-aminomethyl-1-azetidinyl groups as novel C-7 substituents for potential antibacterial quinolone agents. This work contributes to the field of antibacterial drug design (Fujita et al., 1998).
Anti-Filarial Agents : Chhajed et al. (2010) synthesized 3-chloro-4-substituted-1-(8-hydroxy-quinolin-5-yl)-azetidin-2-ones and evaluated them as anti-filarial agents. Their findings contribute to the development of new treatments for filarial infections (Chhajed et al., 2010).
Mecanismo De Acción
Target of Action
Similar quinazoline derivatives have been shown to target toll-like receptor 7 (tlr7), which plays a critical role in the innate immune response .
Mode of Action
It can be inferred from related compounds that it may interact with its target receptor, possibly tlr7, to initiate a series of biochemical reactions .
Biochemical Pathways
Based on the potential target, tlr7, it can be inferred that it may influence the innate immune response pathways .
Result of Action
Based on the potential target, tlr7, it can be inferred that it may influence the innate immune response .
Análisis Bioquímico
Biochemical Properties
2-(Azetidin-3-yloxy)quinoxaline hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as a PROTAC linker in the synthesis of PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . These interactions are vital for the compound’s role in biochemical processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of ADCs and PROTACs highlights its impact on cellular mechanisms, where it aids in the targeted delivery and degradation of specific proteins, thereby modulating cellular activities .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a PROTAC linker, it connects two different ligands, one for an E3 ubiquitin ligase and the other for the target protein, facilitating the selective degradation of target proteins through the ubiquitin-proteasome system . This mechanism is crucial for its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. It is known to be stable under specific storage conditions, such as at 4°C away from moisture, and in solvent at -80°C for six months or -20°C for one month . These temporal effects are critical for its application in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it could potentially cause toxic or adverse effects. Understanding the dosage thresholds is crucial for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biochemical activities. The compound’s role in the synthesis of ADCs and PROTACs indicates its involvement in metabolic processes that regulate protein degradation and cellular signaling .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its function. It interacts with transporters and binding proteins that influence its localization and accumulation. These interactions are critical for its effectiveness in targeted drug delivery and protein degradation .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is vital for its role in modulating cellular processes and achieving its biochemical effects .
Propiedades
IUPAC Name |
2-(azetidin-3-yloxy)quinoxaline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O.ClH/c1-2-4-10-9(3-1)13-7-11(14-10)15-8-5-12-6-8;/h1-4,7-8,12H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMXNMBNPSYDBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=NC3=CC=CC=C3N=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473310.png)
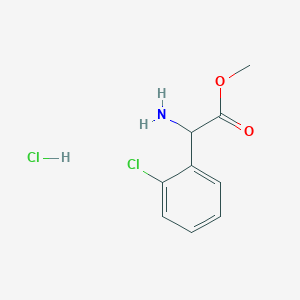
![3-{[Amino(imino)methyl]amino}benzenesulfonamide metanesulfonate](/img/structure/B1473312.png)

![(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanol](/img/structure/B1473317.png)
![{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473319.png)

![1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane](/img/structure/B1473321.png)

